3-Ethynylaniline hydrochloride
Description
Background and Significance in Chemical Sciences
The significance of 3-Ethynylaniline (B136080) hydrochloride in chemical sciences stems largely from the unique reactivity conferred by its ethynyl (B1212043) group (–C≡CH). This functional group allows the molecule to readily participate in a variety of important chemical reactions, including Sonogashira coupling, Huisgen cycloaddition (a type of "click chemistry"), and nucleophilic substitution reactions. medchemexpress.com These reactions are fundamental in synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors.
One of the most prominent applications of 3-ethynylaniline hydrochloride is as a key intermediate in the synthesis of tyrosine kinase inhibitors, a class of drugs used in cancer therapy. Notably, it is a crucial component in the production of erlotinib (B232) and icotinib. The synthesis of these pharmaceuticals often involves the reaction of 3-ethynylaniline with specific quinazoline (B50416) derivatives. nih.gov
Beyond its role in medicinal chemistry, 3-ethynylaniline and its derivatives are also explored in materials science. Researchers have investigated their use in the synthesis of diacetylene-containing polymers, which exhibit interesting optical and electronic properties with potential applications in transparent films and other advanced materials. Furthermore, its application extends to the creation of dyes and pigments. chemimpex.comchemicalbook.com
Scope and Objectives of Research on this compound
The primary focus of research involving this compound is its application as a versatile building block in organic synthesis. A significant area of investigation is its use in the preparation of pharmacologically active molecules. For instance, it is a key reagent in the multi-step synthesis of erlotinib hydrochloride. sigmaaldrich.comchemicalbook.com
A notable aspect of research is the development of efficient and economical synthetic methods. For example, studies have described the synthesis of erlotinib hydrochloride by reacting 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline with 3-ethynylaniline under acidic conditions in an aqueous medium. nih.gov The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify potential impurities like 3-ethynylaniline in final pharmaceutical products is another important research objective. ijacskros.com
In the realm of materials science, research objectives include the synthesis of novel polymers and functional materials. For example, 3-ethynylaniline has been used to prepare various benzoxazine (B1645224) monomers. chemicalbook.com Its ability to undergo "click chemistry" reactions is also harnessed to create complex molecules, including novel polyamine ligands with potential applications as metallodrugs. medchemexpress.com
Historical Context of Ethynylaniline Derivatives in Chemical Synthesis
The exploration of ethynylaniline derivatives in chemical synthesis is part of a broader historical trend in organic chemistry focused on developing versatile building blocks for constructing complex molecules. The development of synthetic methods for indole (B1671886) derivatives, which are prevalent in naturally occurring alkaloids with significant biological activities, has been a long-standing area of interest. acs.org The use of 2-ethynylaniline (B1227618) derivatives as starting materials for indole synthesis has proven to be an efficient strategy. acs.orgacs.org
Historically, various reagents have been employed for the synthesis of indoles from 2-ethynylaniline derivatives. acs.org The development of transition metal-catalyzed reactions, such as those using copper(II) salts, has provided efficient and versatile methods for these transformations. acs.org These methods can be applied to a wide range of substrates, including those with sensitive functional groups. acs.org
The broader family of ethynylaniline derivatives has also been investigated for their optical and electrochemical properties. For instance, ethynylaniline derivatives of phenothiazine (B1677639) have been synthesized and studied for their potential applications in organic electronics. rsc.org The synthesis of these derivatives often involves coupling reactions with compounds like N,N-didecyl-4-ethynylaniline to enhance solubility in organic solvents. rsc.org The study of ethynylanilines continues to be an active area of research, driven by the quest for new materials and pharmaceuticals with enhanced properties and functionalities.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈ClN | chemicalbook.comchemicalbook.comchemscene.com |
| Molecular Weight | 153.61 g/mol | chemicalbook.comchemicalbook.comchemscene.com |
| CAS Number | 207226-02-6 | chemicalbook.comchemicalbook.comchemscene.com |
| Melting Point | 228–230°C (decomposes) | |
| Solubility | Enhanced water solubility compared to the free base. Insoluble in water for the free base. chembk.com | chembk.com |
| Appearance | Not specified in the provided results. | |
| SMILES | NC1=CC=CC(C#C)=C1.[H]Cl | chemscene.com |
| InChI | InChI=1S/C8H7N.ClH/c1-2-7-4-3-5-8(9)6-7;/h1,3-6H,9H2;1H | fluorochem.co.uk |
Table 2: Research Applications of 3-Ethynylaniline and its Hydrochloride Salt
| Research Area | Specific Application | Key Findings/Significance |
| Pharmaceutical Synthesis | Intermediate in the synthesis of erlotinib and icotinib. sigmaaldrich.com | Crucial building block for tyrosine kinase inhibitors used in cancer therapy. |
| Organic Synthesis | Reagent for the synthesis of various organic molecules, including benzoxazine monomers. chemimpex.comchemicalbook.com | Versatile starting material for constructing complex molecular architectures. |
| Click Chemistry | Alkyne-containing reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. medchemexpress.com | Enables the rapid and efficient synthesis of new compounds and bioconjugates. medchemexpress.com |
| Materials Science | Precursor for diacetylene-containing polymers and functionalization of carbon nanotubes. chemicalbook.com | Leads to the development of new materials with tailored optical and electronic properties. |
| Analytical Chemistry | Analyte for method development to detect genotoxic impurities in pharmaceuticals. ijacskros.com | Ensures the safety and quality control of drug products. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethynylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N.ClH/c1-2-7-4-3-5-8(9)6-7;/h1,3-6H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNYDQJCQAWKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596526 | |
| Record name | 3-Ethynylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207226-02-6 | |
| Record name | 3-Ethynylaniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207226026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethynylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethynylaniline hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYNYLANILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N854PSB3VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 3 Ethynylaniline Hydrochloride and Its Precursors
Established Synthetic Pathways for 3-Ethynylaniline (B136080)
Reduction of 3-Ethynylnitrobenzene to 3-Ethynylaniline
A primary and well-established route to 3-ethynylaniline involves the chemical reduction of its nitro precursor, 3-ethynylnitrobenzene. scispace.com This transformation targets the nitro group (-NO₂) for reduction to an amino group (-NH₂) while preserving the chemically sensitive ethynyl (B1212043) (C≡CH) functional group.
A common method employs tin(II) chloride dihydrate (SnCl₂·2H₂O) as the reducing agent in an acidic medium. scispace.com In a typical procedure, 3-ethynylnitrobenzene is dissolved in acetic acid and added to a solution of tin(II) chloride in a mixture of water and concentrated hydrochloric acid. scispace.com The reaction is generally conducted at room temperature over an extended period, for instance, 24 hours, to ensure complete conversion. scispace.com Maintaining a low temperature (below 35°C) during the addition is crucial to prevent side reactions. scispace.com Specifically, at elevated temperatures (50-60°C), hydration of the alkyne triple bond can occur, leading to the formation of 3-aminoacetophenone as an undesired byproduct. scispace.com Following the reduction, the reaction mixture is neutralized with a base, such as potassium carbonate, and the 3-ethynylaniline product is extracted using an organic solvent like benzene (B151609). scispace.com This method can achieve a high yield, reported to be around 90%. scispace.com
| Parameter | Description | Reference |
| Starting Material | 3-Ethynylnitrobenzene | scispace.com |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | scispace.com |
| Solvent System | Acetic acid, water, concentrated hydrochloric acid | scispace.com |
| Reaction Temperature | Kept below 35°C | scispace.com |
| Reaction Time | 24 hours | scispace.com |
| Workup | Basification with potassium carbonate, extraction with benzene | scispace.com |
| Yield | ~90% | scispace.com |
Formation of Ethynylaniline from Acetophenone (B1666503) and Ethyl Hydrazine (B178648) Carboxylate
The synthesis of ethynylaniline derivatives can sometimes be confused with pathways for related compounds. While literature suggests that 3-ethynylaniline can be synthesized from starting materials like acetophenone and ethyl hydrazine carboxylate, this pathway is more directly associated with the formation of (3-ethynylphenyl)hydrazine (B11721372) hydrochloride. smolecule.com The reaction of an acetophenone with a hydrazine carboxylate typically forms a hydrazone, which can then be further processed. rsc.org For the direct synthesis of 3-ethynylaniline, this route is not as commonly documented as the reduction of 3-ethynylnitrobenzene or Sonogashira coupling reactions.
Hydrochloride Salt Formation
The hydrochloride salt of 3-ethynylaniline is often preferred for its increased stability and ease of handling compared to the free base. smolecule.com It is a critical intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors.
Reaction of 3-Ethynylaniline with Hydrochloric Acid
The formation of 3-ethynylaniline hydrochloride is a straightforward acid-base reaction. chemicalbook.comchembk.com The free base, 3-ethynylaniline, is dissolved in a suitable organic solvent, such as acetone. chembk.com An excess of concentrated hydrochloric acid is then added to the solution. chembk.com This causes the protonation of the amino group, leading to the precipitation of this compound as a salt. chembk.com The solid product can then be isolated by filtration. The process parameters, including solvent choice, temperature, and the molar ratio of reactants, are controlled to optimize the yield and purity of the resulting salt.
| Parameter | Description | Reference |
| Starting Material | 3-Ethynylaniline (free base) | chembk.com |
| Reagent | Concentrated Hydrochloric Acid (HCl) | chemicalbook.comchembk.com |
| Solvent | Acetone | chembk.com |
| Process | Dissolution of the amine followed by addition of acid to induce precipitation. | chembk.com |
| Product | This compound | chembk.com |
Purification Techniques for this compound
High purity of this compound is essential for its use in pharmaceutical synthesis. The primary method for purification is recrystallization. After the initial precipitation and isolation, the crude salt is dissolved in a suitable hot solvent or solvent mixture, such as isopropanol (B130326) or ethanol. As the solution cools, the purified this compound crystallizes out, leaving impurities behind in the solvent. This process can be repeated to achieve the desired level of purity.
Advanced Synthetic Approaches and Innovations
Beyond the classical reduction of nitro compounds, more advanced and flexible synthetic strategies are employed to produce 3-ethynylaniline and its derivatives. These methods often offer alternative pathways that can accommodate a wider range of functional groups.
One of the most significant advanced methods is the Sonogashira coupling . This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-aniline (e.g., 3-bromoaniline (B18343) or 3-iodoaniline) with a terminal alkyne, which is often protected as trimethylsilyl (B98337) acetylene (B1199291). smolecule.com The reaction is carried out in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst. This is followed by a deprotection step to reveal the ethynyl group, yielding 3-ethynylaniline. smolecule.com
Other innovative approaches in related chemistries include:
Gold-Catalyzed Reactions : Gold catalysts have been used for the intermolecular oxidation of ortho-ethynylanilines, demonstrating the utility of novel catalytic systems in the reactions of ethynylaniline isomers. researchgate.net
Palladium-Catalyzed Carbonylative Cyclization : This method has been developed for the synthesis of indole-3-carboxamides from 2-ethynylanilines and nitroarenes, showcasing advanced palladium catalysis for constructing complex molecules from ethynylaniline precursors. bohrium.com
Metal-Free Reduction : Innovations in the reduction of aromatic nitro compounds include the development of metal-free methods, which offer more environmentally benign alternatives to traditional heavy metal reductants like tin. ambeed.com
Metal-Free Hydrohalogenation Methods for Ethynylaniline
Traditional hydrohalogenation of alkynes often requires metal catalysts to proceed efficiently. However, recent advancements have led to the development of metal-free methods, which are attractive from both an economic and environmental standpoint. A notable metal-free approach for the hydrohalogenation of alkynes like ethynylaniline involves a pseudo-intramolecular process. researchgate.netresearchgate.net
In this method, ethynylaniline is treated with a hydrohalic acid, such as hydrochloric acid (HCl). researchgate.net The basic amino group on the ethynylaniline molecule readily reacts with the acid to form an anilinium salt. researchgate.netresearchgate.net This salt formation is a crucial step that activates the alkyne group toward nucleophilic attack without the need for a metal catalyst. rsc.org The process is efficient and typically proceeds to quantitative formation of the anilinium salt. researchgate.net This strategy has also been successfully applied to other hydrohalic acids, including hydrobromic acid (HBr) and hydroiodic acid (HI), to yield the corresponding bromo- and iodoalkenes. researchgate.net Similarly, this principle has been extended to ethynylpyridines, where the formation of a pyridinium (B92312) salt enhances the electrophilicity of the ethynyl group, facilitating the addition of the halide anion. acs.org
Pseudo-Intramolecular Processes in Ethynylaniline Hydrohalogenation
The metal-free hydrohalogenation of 2-ethynylaniline (B1227618) is a prime example of a pseudo-intramolecular process. rsc.org The term "pseudo-intramolecular" refers to the mechanism where the initial salt formation between the aniline's amino group and the acid brings the reacting species—the ethynyl group and the halide anion—into close spatial proximity. researchgate.netrsc.org This proximity facilitates an efficient electrophilic addition of the acid across the triple bond. researchgate.net
A key advantage of this method is its high selectivity. The reaction proceeds in a syn-selective manner, meaning the hydrogen and the halide atom add to the same side of the alkyne bond. researchgate.netrsc.org Furthermore, this process prevents the common side reaction of over-addition, where a second molecule of HCl would add to the resulting haloalkene to form a dihaloalkane. rsc.org The electron-withdrawing nature of the protonated amino group (anilinium ion) is believed to deactivate the resulting vinyl halide product towards further electrophilic attack, thus preventing the formation of the over-addition product. researchgate.net This controlled reactivity ensures the formation of the desired vinyl halide in high yield. rsc.org
The synthetic utility of this method has been demonstrated in the preparation of intermediates for more complex molecules, such as 10-arylated dibenzo[b,f]azepines. rsc.orgrsc.org
Table 1: Key Features of Pseudo-Intramolecular Hydrohalogenation of Ethynylaniline
| Feature | Description | Reference |
| Catalyst | Metal-free; the reaction is facilitated by the substrate itself. | researchgate.net, rsc.org |
| Key Step | Formation of an anilinium salt between the amino group and the acid. | researchgate.net, rsc.org |
| Mechanism | Pseudo-intramolecular process due to the proximity of the ethynyl group and the counter-anion. | researchgate.net, rsc.org |
| Stereoselectivity | Highly syn-selective addition of the hydrogen and halide across the triple bond. | rsc.org, researchgate.net |
| Product Selectivity | Avoids the formation of over-addition (dihaloalkane) products. | rsc.org |
| Scope | Applicable to various hydrohalic acids (HCl, HBr, HI). | researchgate.net |
Catalytic Hydrogenation Methods for 3-Ethynylaniline
Catalytic hydrogenation is a fundamental reaction in organic synthesis, commonly employed for the reduction of various functional groups using molecular hydrogen (H₂) in the presence of a metal catalyst. organicchemistrydata.orgwikipedia.org While not used for the direct synthesis of this compound from 3-ethynylaniline, it is a crucial method for preparing the 3-ethynylaniline precursor itself, typically by the reduction of 3-ethynylnitrobenzene.
The choice of catalyst is critical to ensure the selective reduction of the nitro group to an amine without affecting the ethynyl (alkyne) group. Common catalysts for such transformations include palladium (Pd), platinum (Pt), and Raney Nickel (Raney-Ni). organicchemistrydata.org In the context of reducing substituted nitroaromatics, controlling the reaction conditions is vital to prevent undesirable side reactions, such as dehalogenation in chlorinated nitrobenzenes or reduction of other functional groups. google.com For the synthesis of 3-ethynylaniline, a catalyst like palladium on carbon (Pd/C) or Raney-Ni would be employed under controlled hydrogen pressure and temperature. The goal is to achieve high selectivity for the nitro group reduction, leaving the triple bond intact. The use of specific inhibitors or modifiers can sometimes be necessary to enhance this selectivity and prevent hydrogenation of the alkyne. google.com
Strategies for Enhanced Purity and Yield in Synthesis
Achieving high purity and yield is paramount in the synthesis of this compound, especially given its role as a key starting material in the production of pharmaceuticals like erlotinib (B232). researchgate.net Several strategies are employed throughout the synthesis and purification process to meet the stringent purity requirements (e.g., >99%). researchgate.net
Reaction and Precipitation Control: The final step in forming the hydrochloride salt involves reacting the free base, 3-ethynylaniline, with hydrochloric acid. The choice of solvent for this step is critical for both yield and purity.
Precipitation from Acetone: One method involves dissolving 3-ethynylaniline in acetone, followed by the addition of excess concentrated hydrochloric acid to precipitate the hydrochloride salt. chembk.com
Reaction in Isopropyl Alcohol (IPA): The reaction of 3-ethynylaniline with a chlorinating agent followed by treatment with HCl in IPA is a common route, particularly in the synthesis of erlotinib, and has been shown to produce a final product of approximately 99% purity. researchgate.netgoogle.com
Reaction in Tetrahydrofuran (B95107) (THF): Anhydrous THF is another solvent used for the reaction, which can result in high conversion and purity. google.com
Purification Techniques: Post-synthesis purification is essential to remove unreacted starting materials, by-products, and residual solvents.
Recrystallization: This is a powerful technique for purifying solid compounds. For related aniline (B41778) hydrochlorides, recrystallization from solvent mixtures like ethanol/water has proven effective at removing unreacted amines. The choice of solvent is crucial and is optimized to maximize the recovery of the pure product while leaving impurities dissolved.
Chromatography: For challenging separations or to achieve very high purity, flash column chromatography can be employed. whiterose.ac.uk
Washing and Drying: After filtration, the solid product is typically washed with a suitable solvent to remove soluble impurities and then dried under vacuum to eliminate residual solvents, which is important to prevent the formation of hydrates.
Table 2: Summary of Purity and Yield Enhancement Strategies
| Strategy | Method | Purpose | Reference |
| Controlled Precipitation | Use of specific solvents like acetone, isopropanol (IPA), or tetrahydrofuran (THF) for the salt formation step. | To maximize the precipitation of the desired pure product and minimize dissolved impurities. | chembk.com, researchgate.net, google.com |
| Recrystallization | Dissolving the crude product in a hot solvent or solvent mixture (e.g., ethanol/water) and allowing it to cool, causing the pure compound to crystallize. | To remove soluble impurities and significantly increase the purity of the final product. | |
| Chromatographic Purification | Passing the crude material through a silica (B1680970) gel column (flash column chromatography). | To separate the desired product from closely related impurities that are difficult to remove by other means. | whiterose.ac.uk |
| Optimized Work-up | Careful control over quenching, extraction, and washing steps following the reaction. | To improve the isolated yield by minimizing product loss during processing. | whiterose.ac.uk |
| Vacuum Drying | Drying the final solid product under reduced pressure at a controlled temperature. | To remove residual solvents and prevent hydrate (B1144303) formation, ensuring the final product's stability and defined composition. |
Applications of 3 Ethynylaniline Hydrochloride in Organic Synthesis
Reagent in Multi-Step Organic Transformations
The unique chemical structure of 3-ethynylaniline (B136080) hydrochloride makes it an indispensable precursor in several multi-step synthetic pathways, most notably in the production of the anticancer drug Erlotinib (B232) and in the formation of specialized polymers.
Preparation of Benzoxazine (B1645224) Monomers and Polymers
3-Ethynylaniline is a valuable amine source for the synthesis of acetylene-functional benzoxazine monomers. These monomers are then polymerized to produce polybenzoxazines, which are a class of high-performance polymers with excellent thermal stability and high char yield. nih.gov The synthesis of benzoxazine monomers typically follows a Mannich condensation reaction involving a phenol (B47542), formaldehyde, and a primary amine, in this case, 3-ethynylaniline. mdpi.comnih.govjcsp.org.pksciresliterature.org
The presence of the acetylene (B1199291) functional group from 3-ethynylaniline in the benzoxazine monomer provides an additional site for polymerization, which contributes to the high thermal stability of the resulting polymer. ohiolink.edu The polymerization of these monomers involves both the ring-opening of the oxazine (B8389632) ring and the polymerization of the acetylene groups, leading to a highly cross-linked and robust polymer network. ohiolink.edu
Synthesis of Succin(m-ethynyl)dianilide and Sebaco(m-ethynyl)dianilide
3-Ethynylaniline serves as a precursor for the synthesis of bis-acetylenic monomers, namely succin(m-ethynyl)dianilide and sebaco(m-ethynyl)dianilide. These monomers are prepared through the reaction of 3-ethynylaniline with succinyl chloride and sebacoyl chloride, respectively. researchgate.net
In a typical procedure, 3-ethynylaniline is dissolved in N-methylpyrrolidone (N-MP), and the corresponding diacid chloride is added to the solution. researchgate.net These resulting dianilide monomers can be subsequently polymerized through oxidative polycoupling to yield high molecular weight semicrystalline polymers. researchgate.net These polymers are noted for their light sensitivity, turning blue upon UV irradiation, which makes them suitable for applications such as transparent blue films. researchgate.net
Table 2: Synthesis of Bis-acetylenic Monomers from 3-Ethynylaniline
| Monomer | Reactants | Solvent | Reference |
|---|---|---|---|
| Succin(m-ethynyl)dianilide | 3-Ethynylaniline, Succinyl chloride | N-Methylpyrrolidone (N-MP) | researchgate.net |
| Sebaco(m-ethynyl)dianilide | 3-Ethynylaniline, Sebacoyl chloride | N-Methylpyrrolidone (N-MP) | researchgate.net |
Preparation of 3-(3-Ethynylphenyl)-6-methyl-2H,4H-benzo[e]1,3-oxazine
3-Ethynylaniline is also utilized in the preparation of specific benzoxazine monomers such as 3-(3-ethynylphenyl)-6-methyl-2H,4H-benzo[e]1,3-oxazine. researchgate.net The synthesis of this compound follows the general principle of benzoxazine formation, which involves the reaction of a phenol (in this case, 4-methylphenol), formaldehyde, and 3-ethynylaniline. mdpi.comresearchgate.net This reaction creates the characteristic oxazine ring with the ethynylphenyl group attached to the nitrogen atom.
Synthesis of 3-[3-(4-acetylamino-benzyl)-ncsu.edursc.orgresearchgate.netoxadiazol-5-yl]-N-(3-ethynyl-phenyl)-propionamide
3-Ethynylaniline is a key reagent in the multi-step synthesis of the complex molecule 3-[3-(4-acetylamino-benzyl)- ncsu.edursc.orgresearchgate.netoxadiazol-5-yl]-N-(3-ethynyl-phenyl)-propionamide. sigmaaldrich.com The synthesis of this compound involves the formation of both an amide bond and a 1,2,4-oxadiazole (B8745197) ring.
Amide Bond Formation: The N-(3-ethynyl-phenyl)-propionamide portion of the final molecule is constructed via a standard amidation reaction. This typically involves reacting 3-ethynylaniline (or its hydrochloride salt, with the addition of a base to liberate the free amine) with a suitable propionyl chloride or carboxylic acid derivative. This reaction forms the robust amide linkage that connects the 3-ethynylphenyl group to the propionamide (B166681) backbone.
Heterocycle Formation: The 1,2,4-oxadiazole ring is a five-membered heterocycle that is commonly synthesized through the cyclization of an N-acylamidoxime intermediate. In the context of this specific molecule, one synthetic approach involves the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, which is then acylated and cyclized. The synthesis of 1,3,4-oxadiazoles, a related isomer, often proceeds by treating acid hydrazides with various reagents, which can then undergo cyclization. ptfarm.plwho.intjyoungpharm.org For the 1,2,4-oxadiazole in the target molecule, the synthesis involves coupling 3-(3-(4-acetamidobenzyl)-1,2,4-oxadiazol-5-yl)propanoic acid with 3-ethynylaniline.
The process for creating the necessary precursors is outlined in the following table.
| Precursor | Synthesis Method |
| N-(3-ethynyl-phenyl)-propionamide moiety | Acylation of 3-ethynylaniline with a propanoic acid derivative. |
| 1,2,4-Oxadiazole moiety | Typically formed via cyclization of an N-acylamidoxime intermediate. |
These two key fragments are then coupled to yield the final propionamide product. The presence of the 3-ethynylphenyl group, derived from 3-ethynylaniline hydrochloride, provides a terminal alkyne that can be used for further modifications, such as click chemistry reactions.
Use in the Synthesis of Heterocycles with Biological Activity
The structural framework of this compound is a valuable precursor for synthesizing a variety of heterocyclic compounds that exhibit significant biological activity. researchgate.netnih.govmdpi.comnih.gov The presence of both the aniline (B41778) and ethynyl (B1212043) groups allows for diverse cyclization strategies to build complex ring systems. youtube.com Many of these resulting heterocycles are foundational scaffolds in medicinal chemistry. libretexts.org
Notable classes of biologically active heterocycles synthesized from ethynylaniline derivatives include:
Indoles: The indole (B1671886) ring system is a core component of numerous natural products and pharmaceuticals. The cyclization of 2-ethynylaniline (B1227618) derivatives is a well-established and efficient method for constructing the indole scaffold. acs.org Various catalysts, including copper(II), palladium, and gold salts, can promote this transformation under mild conditions, tolerating a wide range of functional groups.
Quinolines: Substituted quinolines are another class of heterocycles with diverse pharmacological applications. The 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines provides a direct route to 3-substituted quinolines.
Coumarins: Fusing heterocyclic rings to the coumarin (B35378) scaffold is a strategy for generating novel hybrid molecules with enhanced biological activities. nih.gov
1,3,4-Oxadiazoles: This five-membered ring system is present in many compounds with a broad spectrum of bioactivity, including antimicrobial and anti-inflammatory properties. ptfarm.pljyoungpharm.org
The synthesis of these heterocycles often relies on the reactivity of the alkyne group, which can be activated by a transition metal catalyst to facilitate the ring-forming reaction with the aniline nitrogen or another nucleophile.
Cyclization Reactions to Form Heterocyclic Compounds
The dual functionality of the ethynylaniline scaffold makes it an excellent substrate for a variety of cyclization reactions to form heterocyclic compounds. youtube.commdpi.com These reactions are often catalyzed by transition metals, which activate the alkyne group toward nucleophilic attack. nih.gov The intramolecular nature of these reactions, where the aniline nitrogen acts as the nucleophile, provides an efficient pathway to bicyclic systems like indoles and their derivatives. acs.org
A prominent example is the copper-catalyzed cyclization of 2-ethynylanilines with sulfonyl azides to synthesize 2-sulfonyliminoindolines. nih.gov This reaction proceeds under mild conditions and demonstrates the utility of ethynylanilines in building complex heterocyclic frameworks. The proposed mechanism involves the initial formation of a triazole, followed by a ring-opening and subsequent intramolecular cyclization.
Key features of these cyclization reactions are summarized in the table below:
| Reaction Type | Catalyst/Reagents | Product |
| Intramolecular Hydroamination | Copper(II) salts | Indoles |
| Electrophilic Cyclization | ICl, I₂, PhSeBr | 3-Substituted Quinolines |
| Tandem Cyclization | CuI / Sulfonyl Azides | 2-Sulfonyliminoindolines |
These methods highlight how the strategic placement of the ethynyl and aniline groups allows for the construction of diverse and medicinally relevant heterocyclic cores.
Role in Click Chemistry
This compound is a valuable reagent in the field of click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The terminal alkyne (ethynyl group) of 3-ethynylaniline is one of the key functional groups for the most prominent click reaction: the azide-alkyne cycloaddition. wikipedia.org This makes the compound a useful building block for covalently linking molecules in a specific and reliable manner. nih.gov
The aniline group can be used to attach the 3-ethynylphenyl moiety to a larger molecule or surface, positioning the alkyne group for a subsequent click reaction. This two-step functionalization strategy is widely used in materials science and bioconjugation.
Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition
The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.org This reaction is a variant of the Huisgen 1,3-dipolar cycloaddition, which unites an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. nih.gov The use of a copper(I) catalyst dramatically accelerates the reaction rate and, crucially, controls the regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer. nih.gov
In this reaction, the ethynyl group of this compound serves as the alkyne component. The process involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide. The reaction is highly efficient and can be performed under mild, often aqueous, conditions, making it suitable for a wide range of applications. mdpi.com
Key Features of CuAAC:
| Feature | Description |
| High Yield | The reaction typically proceeds to completion or near-completion. |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole product. nih.gov |
| Mild Conditions | Often performed at room temperature in benign solvents, including water. organic-chemistry.org |
| Broad Scope | Tolerates a wide variety of other functional groups in the reactants. |
The stability and aromatic nature of the resulting triazole ring make it an excellent and robust linker in drug discovery, bioconjugation, and materials science.
Functionalization of Cellulose (B213188) Fibers via Click Chemistry
The principles of click chemistry, particularly the CuAAC reaction, have been successfully applied to the surface modification and functionalization of natural polymers like cellulose. rsc.orgcelso-foelkel.com.br Cellulose fibers and their nanoscale derivatives, cellulose nanocrystals (CNCs), can be endowed with new properties by covalently attaching functional molecules to their surface. ncsu.edunih.gov
The functionalization process typically involves a two-stage approach:
Introduction of a Clickable Handle: First, either an azide or an alkyne group is introduced onto the cellulose surface. This can be achieved by reacting the surface hydroxyl groups of cellulose to create, for example, an azide-modified cellulose.
Click Reaction: The modified cellulose is then reacted with a molecule containing the complementary functional group. For instance, an azide-functionalized cellulose can be reacted with an alkyne-containing molecule, such as one derived from 3-ethynylaniline, in the presence of a copper(I) catalyst. researchgate.net
This strategy allows for the efficient grafting of molecules onto cellulose fibers, creating a stable triazole linkage. This method has been used to attach various functionalities to cellulose, thereby modifying its surface properties for advanced applications in composites, sensors, and biomedical devices. researchgate.net
Precursor for Advanced Materials
This compound serves as a versatile building block in materials science, primarily due to the presence of both a reactive ethynyl group and an amino group. chemimpex.com These functional groups allow it to be a key intermediate in the synthesis of a variety of advanced materials, including linear polymers, complex three-dimensional hyperbranched polymers, and functionalized natural materials. chemimpex.comguidechem.com Its ability to participate in reactions like polymerization, cycloaddition, and metal complexation makes it a valuable precursor for materials with unique electronic, optical, and thermal properties. pubcompare.ai
Polymerization of 3-Ethynylaniline
The polymerization of 3-ethynylaniline leads to the formation of conjugated polymers, which are of significant interest for their potential applications in organic electronics. chemimpex.comscispace.com The ethynyl group (–C≡CH) is the primary site of polymerization, typically proceeding via transition metal catalysis. The resulting polymers, such as poly(3-ethynylaniline), possess a backbone of conjugated double bonds, which is responsible for their electronic and optical properties.
Research into the polymerization of similar functionalized phenylacetylenes, like 3-ethynylphenol, provides insight into the process. scispace.com In such studies, tungsten and molybdenum-based transition metal catalysts have been shown to be effective. scispace.com The polymerization of 3-ethynylaniline can be expected to yield polymers that are typically colored, insoluble powders, a characteristic of conjugated polymer systems. scispace.com The properties of these polymers can be influenced by reaction conditions such as the monomer-to-catalyst ratio, initial monomer concentration, and polymerization temperature. scispace.com
Derivatives of 3-ethynylaniline have also been used to create diacetylene-containing polymers. These materials are notable for their interesting optical and electronic properties, with potential uses in advanced applications like transparent films.
Table 1: Polymerization of Ethynyl-Aromatic Compounds - General Findings
| Catalyst Type | Resulting Polymer Characteristics | Potential Applications |
| Tungsten-based (e.g., WCl₆) | Insoluble, colored powders; conjugated backbone. scispace.com | Organic semiconductors, advanced coatings. chemimpex.comguidechem.com |
| Molybdenum-based (e.g., MoCl₅) | Insoluble, colored powders; conjugated backbone. scispace.com | Organic electronics, specialty polymers. chemimpex.comguidechem.com |
| Palladium/Copper catalysts | Formation of diacetylene linkages. scispace.com | Nonlinear optical materials, transparent films. |
Synthesis of Hyperbranched Polymers
Hyperbranched polymers (HBPs) are three-dimensional macromolecules characterized by a highly branched, dendritic structure, low viscosity, high solubility, and a large number of terminal functional groups. rsc.orgnih.govuc.pt They are typically synthesized in a one-pot reaction from ABₓ-type monomers, where 'A' and 'B' are different functional groups that can react with each other. rsc.org
3-Ethynylaniline can be considered an AB₂-type monomer. The single amino group (-NH₂) can act as the 'A' functionality, while the ethynyl group (-C≡CH) can, through its reactions, provide two linking points, representing the 'B₂' functionality. This structure allows for self-polycondensation reactions that lead to the formation of a hyperbranched architecture. nih.govuc.pt The synthesis of HBPs avoids the complex, multi-step procedures required for perfect dendrimers, making it a more advantageous method for producing highly branched macromolecules. rsc.org The resulting hyperbranched polymers from 3-ethynylaniline would possess numerous terminal amino or ethynyl groups, providing sites for further functionalization and tuning of the material's properties. uc.pt
Table 2: Common Synthesis Strategies for Hyperbranched Polymers
| Synthesis Method | Monomer Type | Description |
| Step-Growth Polycondensation | ABₓ (x ≥ 2) | A one-step polymerization of monomers containing one reactive site of type 'A' and multiple reactive sites of type 'B'. nih.gov |
| Self-Condensing Vinyl Polymerization | AB | Involves a monomer with a vinyl group and a functional group that can be activated to initiate polymerization. |
| Ring-Opening Polymerization | Latent ABₓ | A monomer containing a ring structure that, upon opening, generates the branching points for the hyperbranched structure. nih.govfrontiersin.org |
Preparation of Functionalized Cellulose-Based Materials
Cellulose, an abundant natural polymer, can be chemically modified to create functionalized materials with enhanced properties. mdpi.comnih.gov The ethynyl group of 3-ethynylaniline is particularly suited for grafting the molecule onto the cellulose backbone using highly efficient and specific reactions like "click chemistry". sigmaaldrich.comrsc.org
One prominent method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click reaction. rsc.org In this approach, the cellulose surface is first modified to introduce azide groups. Subsequently, the alkynylated molecule, 3-ethynylaniline, is reacted with the azide-functionalized cellulose. rsc.org This process forms a stable triazole linkage, covalently bonding the 3-ethynylaniline moiety to the cellulose structure. researchgate.net
This functionalization can impart new characteristics to the cellulose. For instance, incorporating the aromatic aniline structure can enhance thermal stability or provide a platform for further chemical modifications. nih.gov Such modified cellulose materials have potential applications in advanced composites, specialty papers, and functional textiles. rsc.orgaalto.fi A peer-reviewed study has specifically reported the creation of side-chain type benzoxazine-functional cellulose via click chemistry, highlighting the utility of this approach. sigmaaldrich.com
Table 3: Selected Methods for Cellulose Functionalization
| Functionalization Strategy | Reagents/Reaction | Purpose |
| Click Chemistry (CuAAC) | Azide-modified cellulose, alkyne-containing molecule (e.g., 3-ethynylaniline), Copper(I) catalyst. rsc.org | Covalently grafts functional molecules onto the cellulose backbone with high efficiency. rsc.org |
| Esterification | Carboxylic acids or acid chlorides. | Introduces ester groups to modify surface properties. |
| Etherification | Alkyl halides, epoxides (e.g., CHPTAC). nih.gov | Creates ether linkages for improved stability and reactivity. nih.gov |
| Periodate Oxidation | Sodium periodate. researchgate.net | Opens glucose rings to create reactive aldehyde groups for further modification. researchgate.net |
Development of Novel Metal Phosphine (B1218219) Complexes with Polymerization Capabilities
Phosphine ligands are crucial in organometallic chemistry and catalysis, as their electronic and steric properties can be tuned to control the activity and selectivity of metal catalysts. mdpi.com 3-Ethynylaniline has been used as a building block to create novel, functionalized phosphine ligands. lboro.ac.uk
In a documented synthesis, 3-ethynylaniline was reacted with hydroxymethyldiphenylphosphine (Ph₂PCH₂OH). lboro.ac.uk The reaction involves the amino group of 3-ethynylaniline reacting with the hydroxymethyl group of the phosphine. Research indicates that 3-ethynylaniline reacts with two equivalents of the phosphine, suggesting the formation of a ligand where the nitrogen atom is bonded to two diphenylphosphinomethyl groups. lboro.ac.uk
These newly synthesized alkyne-based phosphine ligands can then be coordinated to various transition metals to form novel complexes. lboro.ac.uk Metals that have been complexed with ligands derived from 3-ethynylaniline include palladium(II), platinum(II), rhodium(I), rhodium(III), ruthenium(II), and gold(I). lboro.ac.uk The resulting metal phosphine complexes, which contain a reactive alkyne functionality from the original 3-ethynylaniline, have potential applications as catalysts themselves, particularly in polymerization reactions where the alkyne group could participate in or influence the catalytic process. mdpi.comlboro.ac.uk
Table 4: Transition Metals Coordinated with 3-Ethynylaniline-Derived Phosphine Ligands
| Transition Metal | Oxidation State(s) |
| Palladium | (II) |
| Platinum | (II) |
| Rhodium | (I), (III) |
| Ruthenium | (II) |
| Gold | (I) |
| Source: Loughborough University Research Repository lboro.ac.uk |
Medicinal Chemistry and Biological Activity Research
Role as a Pharmaceutical Intermediate
3-Ethynylaniline (B136080) hydrochloride is a pivotal intermediate in the production of several pharmaceuticals, most notably in the class of tyrosine kinase inhibitors (TKIs). It is a crucial component in the multi-step synthesis of erlotinib (B232) hydrochloride, a drug used in the treatment of non-small-cell lung cancer and other cancers. nih.govchemicalbook.comsigmaaldrich.com The synthesis of erlotinib involves the reaction of 3-ethynylaniline with a 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) derivative. nih.govchemicalbook.comresearchgate.net The hydrochloride salt form of 3-ethynylaniline is often preferred in these syntheses due to its increased stability and ease of handling compared to the free base. Various synthetic routes have been developed to optimize the production of erlotinib, all of which underscore the essential role of 3-ethynylaniline hydrochloride as a starting material. nih.govchemicalbook.comgoogle.comgoogle.com
Development of New Drugs and Scaffolds
The chemical reactivity of 3-ethynylaniline lends itself to the development of novel molecular scaffolds beyond its use in established drugs. The ethynyl (B1212043) group allows for participation in fundamental chemical reactions like Sonogashira coupling and "click chemistry," enabling the construction of diverse and complex molecules. Researchers have utilized 3-ethynylaniline to synthesize a range of compounds, including:
Succin(m-ethynyl)dianilide and sebaco(m-ethynyl)dianilide. sigmaaldrich.com
Various benzoxazine (B1645224) monomers. chemicalbook.com
3-ethylaniline (B1664132) hybrid imino-thiazolidinones, which have been investigated as potential inhibitors of carbonic anhydrase II, an emerging target in cancer therapy. mdpi.com
Novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles. sigmaaldrich.com
This versatility makes 3-ethynylaniline a valuable tool for medicinal chemists in the discovery and development of new therapeutic agents and molecular probes.
Potential as an Anticancer Agent
The primary anticancer relevance of this compound lies in its incorporation into potent anticancer drugs like erlotinib. researchgate.netveeprho.com These drugs function as epidermal growth factor receptor (EGFR) inhibitors, a key target in cancer therapy. veeprho.commdpi.com The 3-ethynylphenyl group, derived from 3-ethynylaniline, is a critical component of the pharmacophore that binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling pathways that promote tumor cell proliferation and survival. mdpi.com
Derivatives synthesized using the 3-ethynylaniline scaffold have demonstrated significant inhibitory activity against various human cancer cell lines. While data on this compound itself is limited, the resulting quinazoline-based inhibitors show potent cytotoxicity. For instance, erlotinib and similar EGFR inhibitors effectively inhibit the growth of cancer cells, particularly those with activating mutations in EGFR. The inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a key measure of a compound's potency. altogenlabs.com
| Compound Class/Derivative | Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative (5b) | MCF-7 | Breast Cancer | 0.037 | nih.gov |
| Thieno[2,3-d]pyrimidine Derivative (5b) | A549 | Lung Cancer | 0.204 | nih.gov |
| Quinoline-indole Derivative (62) | HepG2 | Liver Cancer | 0.002-0.011 | nih.gov |
| Quinoline-indole Derivative (63) | MDA-MB-231 | Breast Cancer | 0.002-0.011 | nih.gov |
| 3-phenyltrifluoromethyl quinoline (B57606) (14) | MCF-7 | Breast Cancer | 0.004 | mdpi.com |
| Coumarin (B35378) Acrolein Hybrid (6e) | KB | Oral Epidermoid Carcinoma | 0.39 | frontiersin.org |
| 3-O-succinyl-betulinic acid | A549 | Lung Carcinoma | <10 µg/ml | nih.gov |
This table presents IC50 values for various derivatives structurally related to compounds synthesized using aniline (B41778) precursors, illustrating the potent anticancer activity observed in these classes of molecules.
The anticancer effect of drugs derived from this compound is mediated through their interaction with critical cellular signaling pathways. As inhibitors of EGFR, they block the autophosphorylation of the receptor, which in turn impedes the activation of downstream cascades essential for cancer cell growth and survival. mdpi.com Key pathways affected include:
Ras/Raf/MEK/ERK Pathway: This pathway is crucial for cell proliferation, and its inhibition leads to cell cycle arrest. mdpi.com
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. By blocking this pathway, EGFR inhibitors can induce apoptosis (programmed cell death). mdpi.comfrontiersin.orgmdpi.com
By disrupting these fundamental signaling networks, compounds synthesized from this compound can effectively halt tumor progression.
Molecular docking studies provide valuable insights into how drugs bind to their target proteins at the molecular level. Numerous in silico studies have been conducted on erlotinib and its analogues with the EGFR tyrosine kinase domain. These studies consistently show that the 3-ethynylaniline moiety plays a crucial role in the binding affinity. The terminal ethynyl group often forms key interactions within the hydrophobic pocket of the ATP-binding site.
Docking simulations reveal that erlotinib binds to both the active and inactive conformations of the EGFR kinase domain with high affinity. nih.gov The quinazoline (B50416) core forms hydrogen bonds with key residues like Met769, while the 3-ethynylaniline portion fits into a hydrophobic pocket, interacting with residues such as Leu694, Val702, and Ala719. nih.goviiarjournals.org
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Erlotinib | EGFR (inactive) | -9.72 | Met769, Thr766, Thr830, Asp831, Lys721 | nih.gov |
| Erlotinib | EGFR (active) | -9.34 | Met769, Thr766, Thr830, Asp831, Lys721 | nih.gov |
| Erlotinib | EGFR | -97.07 | Leu694, Val702, Ala719, Lys721, Met742, Thr766, Gln767, Leu768, Met796, Gly772, Thr830, Asp831 | iiarjournals.org |
| Erlotinib Analogue (Cyclopropyl) | EGFR | -111.09 | Not specified | iiarjournals.org |
| Erlotinib Analogue ((S)-13b) | EGFR | -124.54 | Not specified | iiarjournals.org |
| Erlotinib Derivative (SCHEMBL13087058) | Mutated EGFR | -14.29 | Methionine | ijpsr.com |
This interactive table summarizes the binding energies and key interactions of erlotinib and its derivatives with the EGFR, as determined by molecular docking studies.
Exploration of Anti-inflammatory Properties
Beyond its significant role in anticancer research, derivatives of 3-ethynylaniline have also been explored for their potential anti-inflammatory properties. Research has shown that novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles, which can be synthesized using 3-ethynylaniline, possess both analgesic and anti-inflammatory activities. sigmaaldrich.comsigmaaldrich.com The mechanism of action for the anti-inflammatory effects of these derivatives may involve the inhibition of inflammatory mediators. For example, studies on other structurally related compounds have shown inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α and IL-6. nih.gov While research in this area is less extensive than in oncology, it highlights the potential for developing 3-ethynylaniline-based scaffolds into a new class of anti-inflammatory agents.
Investigation of Antimicrobial Properties
Direct investigations into the antimicrobial properties of this compound are not extensively documented in publicly available research. Its primary role in medicinal chemistry is that of a versatile building block for the synthesis of more complex molecules. chemicalbook.com The ethynyl group present in the compound is a key functional group that allows for its incorporation into a variety of molecular scaffolds, some of which are being explored for their therapeutic potential. sierrajournals.com
While there is no direct evidence of this compound itself exhibiting significant antimicrobial activity, the broader class of acetylene-containing compounds has been a subject of interest in the development of new antimicrobial agents. For instance, research into theophylline (B1681296) derivatives containing an acetylene (B1199291) moiety has demonstrated both antibacterial and antifungal activities. In one study, several such derivatives were found to have a Minimum Inhibitory Concentration (MIC) of 9.375 µg/mL against various bacterial and fungal strains, which was comparable to the standard antibiotic oxytetracycline. sierrajournals.com
The potential for this compound to contribute to the development of antimicrobial drugs lies in its utility as a precursor. The terminal alkyne group can readily participate in reactions like the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the synthesis of a diverse range of compounds. These synthetic pathways could be employed to create novel molecules with potential antimicrobial effects.
Table 1: Antimicrobial Activity of Theophylline-Containing Acetylene Derivatives
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| Derivative 2 | S. aureus | 9.375 |
| Derivative 4 | E. coli | 9.375 |
| Derivative 5 | A. brasilinesis | 9.375 |
| Derivative 15 | C. albicans | 9.375 |
| Derivative 19 | P. aeruginosa | 9.375 |
| Oxytetracycline (Standard) | Various | 9.375 |
Data sourced from a study on theophylline containing variant acetylene derivatives. sierrajournals.com
Research as a Tool in Biochemical Studies
This compound serves as a valuable tool in biochemical research, primarily due to the reactivity of its terminal alkyne group. This functional group makes it a suitable reagent for "click chemistry," a set of biocompatible reactions that are widely used to label and modify biological molecules. medchemexpress.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction where the alkyne group of 3-ethynylaniline can be efficiently and specifically linked to an azide-modified biomolecule. medchemexpress.com
This capability allows for the use of 3-ethynylaniline in the synthesis of biochemical probes. These probes are molecules designed to interact with and report on biological systems. For example, a fluorescent dye could be attached to an azide-containing molecule, and 3-ethynylaniline could be incorporated into a molecule designed to bind to a specific protein. The click reaction would then be used to link the two, creating a fluorescent probe that can be used to visualize the protein within a cell.
The application of such probes is extensive and includes:
Protein labeling and visualization: Tracking the location and movement of proteins within a cell.
Enzyme activity assays: Designing probes that change their properties (e.g., fluorescence) upon interaction with an enzyme.
Drug discovery: Screening for molecules that interact with a specific biological target.
Spectroscopic and Analytical Characterization in Research Contexts
Spectroscopic Analysis of Derivatives
Spectroscopic methods are indispensable for the structural confirmation of new molecules derived from 3-ethynylaniline (B136080). Techniques such as FTIR and NMR spectroscopy provide detailed information about the functional groups and the precise arrangement of atoms within a molecule. Research involving the synthesis of novel compounds often includes a comprehensive spectroscopic characterization to validate the expected molecular structure nih.govnih.gov.
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 3-ethynylaniline derivatives, FTIR spectra are used to confirm the presence of key structural motifs and to verify that a chemical transformation has occurred. For instance, the characteristic absorption bands of the terminal alkyne (C≡C–H) and the amine (N-H) groups of the parent compound would be expected to shift or disappear upon derivatization, while new peaks corresponding to newly formed functional groups would appear.
In the synthesis of various derivatives, such as benzoxazines or quinolines from 3-ethynylaniline, FTIR is used to confirm the formation of the new heterocyclic rings and other functional moieties . For example, in a synthesized thiazole (B1198619) derivative of a coumarin (B35378), the formation of an imine group (C=N) was identified by a peak around 1606 cm⁻¹, the presence of a hydrazine (B178648) (N-H) group at 3275 cm⁻¹, and a thiol group (C-S) at 1100 cm⁻¹ researchgate.net. Similarly, in another study, the formation of a lactone (C=O) functional group was confirmed by a peak at 1677 cm⁻¹ researchgate.net.
Table 1: Illustrative FTIR Data for Functional Groups in 3-Ethynylaniline Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Mode |
|---|---|---|
| N-H (amine) | 3300-3500 | Stretching |
| C≡C–H (alkyne) | ~3300 (stretch), ~2100-2140 (stretch) | Stretching |
| C=N (imine) | 1600-1690 | Stretching |
| C=O (carbonyl) | 1650-1800 | Stretching |
| C-N | 1000-1350 | Stretching |
| Aromatic C-H | 3000-3100 (stretch), 675-900 (bending) | Stretching, Bending |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide information on the chemical environment of each atom, allowing for unambiguous structure determination of 3-ethynylaniline derivatives.
¹H NMR: Proton NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. In derivatives of 3-ethynylaniline, the chemical shifts (δ) of the aromatic protons and the acetylenic proton are of particular interest. For example, in a study synthesizing internal alkynes from phenylhydrazine (B124118) and 1-chloro-3-ethynylbenzene (B1583893) (a related compound), the aromatic protons appeared in the range of δ = 7.24-7.53 ppm rsc.org.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The characteristic signals for the acetylenic carbons (typically in the range of δ = 70-90 ppm) and the aromatic carbons (δ = 110-150 ppm) are key identifiers. For the 1-chloro-3-ethynylbenzene derivative mentioned previously, the acetylenic carbons appeared at δ = 87.9 and 90.6 ppm, while the aromatic carbons showed signals between δ = 122.8 and 134.2 ppm rsc.org.
The data below illustrates typical chemical shifts for protons and carbons in structures related to 3-ethynylaniline derivatives as reported in synthetic studies.
Table 2: Example ¹H NMR Data for a Phenylacetylene Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.25 - 7.55 | multiplet | - |
| Acetyl-CH₃ | 2.00 | singlet | - |
| Amide N-H | 6.01 | broad singlet | - |
Data adapted from a representative N-benzylacetamide derivative for illustrative purposes. rsc.org
Table 3: Example ¹³C NMR Data for a Phenylacetylene Derivative
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 170.2 |
| Aromatic C (quaternary) | 138.2 |
| Aromatic C-H | 128.3, 127.4 |
| Acetylenic C | 89.4 |
| Acetyl-CH₃ | 22.7 |
Data adapted from representative N-benzylacetamide and 1,2-diphenylethyne derivatives for illustrative purposes. rsc.orgrsc.org
Chromatographic Methods for Analysis and Purity Assessment
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of 3-ethynylaniline hydrochloride and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds ijprajournal.com. For a compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution.
The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Suppliers of 3-ethynylaniline often specify a purity of >95%, which is typically determined by HPLC advatechgroup.com. The development of a robust HPLC method is a critical step in quality control during chemical synthesis ijprajournal.com.
Table 4: Typical HPLC Parameters for Analysis of Aromatic Amines
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for detecting and quantifying compounds at very low concentrations nih.gov. This method is particularly valuable for identifying and quantifying trace-level impurities in active pharmaceutical ingredients (APIs) and their formulations researchgate.netchimia.ch.
In the context of this compound, LC-MS/MS could be used to detect potential impurities arising from the synthesis, such as residual starting materials or by-products, at levels that may not be detectable by HPLC-UV. The first mass spectrometer (MS1) isolates the precursor ion (the ionized molecule of interest), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for quantification at parts-per-billion (ppb) or even lower levels, making it an indispensable tool in pharmaceutical impurity profiling ijprajournal.com.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like chlorine) in a compound. This analysis provides an empirical formula for the molecule, which can be compared to the theoretical composition based on its proposed structure. For a new compound, obtaining an elemental analysis result that matches the calculated values (typically within ±0.4%) is a crucial piece of evidence for confirming its identity and purity nih.govunipd.it.
For this compound, the molecular formula is C₈H₈ClN scbt.comnih.gov. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
Table 5: Elemental Analysis Data for this compound (C₈H₈ClN)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 62.56 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 5.25 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 23.08 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.12 |
| Total | 153.612 | 100.00 |
Calculated based on molecular formula C₈H₈ClN and standard atomic weights.
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of analytes. In the context of this compound, ESI-MS provides definitive confirmation of its molecular mass and offers insights into its fragmentation patterns.
When analyzed by ESI-MS in positive ion mode, this compound typically dissociates, and the free base, 3-Ethynylaniline, becomes protonated. This results in the observation of the protonated molecule, [M+H]⁺. Given the molecular weight of 3-Ethynylaniline is 117.15 g/mol , the expected mass-to-charge ratio (m/z) for the protonated molecule is approximately 118. scbt.comnih.gov
Further fragmentation of the parent ion through collision-induced dissociation provides characteristic daughter ions that serve as a structural fingerprint for the molecule. The mass spectrum of 3-Ethynylaniline shows a prominent molecular ion peak at an m/z of 117, corresponding to the free base, which is often the base peak with 100% relative abundance. chemicalbook.com Key fragments are observed at lower m/z values, resulting from the cleavage of the molecular structure. This fragmentation data is vital for the structural confirmation of 3-Ethynylaniline in various research applications, including its identification as an impurity in pharmaceutical manufacturing.
Table 1: ESI-MS Fragmentation Data for 3-Ethynylaniline This table presents typical mass spectrometry data observed for the free base, 3-Ethynylaniline.
| m/z | Relative Intensity (%) | Probable Fragment |
| 117.0 | 100.0 | [C₈H₇N]⁺ (Molecular Ion) |
| 116.0 | 5.5 | [M-H]⁺ |
| 90.0 | 15.4 | [C₇H₆]⁺ |
| 89.0 | 18.3 | [C₇H₅]⁺ |
| 63.0 | 3.6 | [C₅H₃]⁺ |
Data sourced from spectral information for 3-Ethynylaniline. chemicalbook.com
UV-Visible Spectroscopy for Quantitative Determination
UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net Aromatic compounds, such as this compound, exhibit strong absorbance in the UV range due to π-π* electronic transitions within the benzene (B151609) ring, making this method highly suitable for its quantification in solutions.
The quantitative determination of this compound relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. chemguide.co.uk To perform a quantitative analysis, a calibration curve is first established. libretexts.org This involves preparing a series of standard solutions of this compound at accurately known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). chemguide.co.uk Plotting absorbance versus concentration yields a calibration curve. libretexts.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from this curve. chemguide.co.uk
While specific absorption maxima for this compound are dependent on the solvent used, aniline (B41778) and its derivatives are known to absorb in the UV region. researchgate.net The development of a UV-Vis method is a common practice in pharmaceutical analysis for assaying intermediates and monitoring impurities. nih.gov
Table 2: Illustrative Data for a UV-Vis Calibration Curve This table provides an example of a dataset that would be generated to create a calibration curve for the quantitative analysis of this compound.
| Standard Solution | Concentration (mg/L) | Absorbance at λmax |
| 1 | 2.0 | 0.152 |
| 2 | 4.0 | 0.305 |
| 3 | 6.0 | 0.451 |
| 4 | 8.0 | 0.603 |
| 5 | 10.0 | 0.755 |
| Unknown Sample | ? | 0.520 |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other chemical properties. In the context of 3-ethynylaniline (B136080) hydrochloride, DFT calculations are crucial for understanding its stability, reactivity, and spectroscopic properties. The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. irjweb.comthaiscience.info
DFT calculations are instrumental in mapping reaction pathways and characterizing the transition states of chemical reactions involving 3-ethynylaniline. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energy determine the kinetic feasibility of a reaction. Various DFT functionals, including Generalized Gradient Approximation (GGA), hybrid functionals (like B3LYP), and LAP functionals, are used to model these transient structures.
The performance of these functionals can vary, and their selection is crucial for accurately describing the complex electronic rearrangements that occur during bond formation and cleavage. For instance, in reactions such as Sonogashira coupling or cycloadditions where the ethynyl (B1212043) group of 3-ethynylaniline participates, DFT can elucidate the mechanism by locating the transition state structures for key steps like oxidative addition and reductive elimination. This analysis provides invaluable information on reaction barriers and helps in optimizing reaction conditions.
Table 1: Comparison of DFT Functionals for Transition State Calculations This table provides a conceptual overview of the performance of different DFT functional classes for calculating transition state properties.
| Functional Class | Typical Functionals | Strengths in TS Analysis | Limitations in TS Analysis |
| GGA | BLYP, PW91 | Computationally efficient | May underestimate reaction barriers |
| Hybrid | B3LYP, PBE0 | Good balance of accuracy and cost | Performance can be system-dependent |
| Range-Separated | CAM-B3LYP, ωB97XD | Improved description of charge transfer | Higher computational cost |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. dovepress.comresearchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. irjweb.com
For 3-ethynylaniline, DFT calculations can precisely determine the energies and spatial distributions of these frontier orbitals. The HOMO is expected to be localized primarily on the aniline (B41778) portion of the molecule, specifically the electron-rich aromatic ring and the nitrogen atom of the amino group. Conversely, the LUMO is typically distributed over the π-system, including the ethynyl group, which can act as an electron acceptor. These calculations help predict the regioselectivity of electrophilic and nucleophilic attacks. A smaller HOMO-LUMO gap suggests higher reactivity, which is consistent with the compound's utility in various chemical syntheses. thaiscience.info
Table 2: Calculated Quantum Chemical Parameters for Aniline Derivatives (Conceptual) This table shows representative DFT-calculated values for aniline and related derivatives to illustrate the expected electronic properties of 3-ethynylaniline.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| p-Aminoaniline | -4.89 | -0.29 | 4.60 |
| p-Nitroaniline | -6.81 | -2.92 | 3.89 |
| 3-Ethynylaniline (Est.) | -5.5 to -6.0 | -0.5 to -1.0 | ~4.5 - 5.0 |
Note: Data for p-aminoaniline and p-nitroaniline are from calculations using the B3LYP/6-311G(d,p) level of theory. thaiscience.info Values for 3-ethynylaniline are estimated based on the electronic effects of its substituents.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a derivative of 3-ethynylaniline, might interact with a biological target, typically a protein receptor.
3-Ethynylaniline is a key building block for the synthesis of several potent tyrosine kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Docking studies have been performed on 4-anilinoquinazoline (B1210976) derivatives, where the 3-ethynylaniline moiety is incorporated into the final structure. These studies reveal how the molecule fits into the ATP-binding site of the EGFR kinase domain. The ethynyl group often plays a crucial role by forming specific interactions, such as π-π stacking or hydrophobic interactions, with residues in the receptor's active site, thereby enhancing binding affinity and inhibitory activity. For one such derivative, the binding energy with VEGFR-2 was found to be -8.24 kcal/mol, indicating a strong and favorable interaction.
Table 3: Molecular Docking Results for 3-Ethynylaniline Derivatives
| Derivative Class | Protein Target | Key Interactions Noted | Binding Energy (kcal/mol) |
| 4-Anilinoquinazolines | EGFR | Hydrogen bonds, hydrophobic interactions | -6.39 |
| 4-Anilinoquinazolines | VEGFR-2 | Hydrogen bonds, π-π stacking | -8.24 |
Source: Data derived from a study on novel 4-anilinoquinazoline derivatives.
QSAR Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govunram.ac.id While specific QSAR studies focused exclusively on 3-ethynylaniline derivatives are not widely published, the methodology is highly relevant for optimizing the therapeutic potential of compounds derived from this scaffold.
In a typical QSAR study for a series of, for example, EGFR inhibitors derived from 3-ethynylaniline, a model would be constructed by correlating their inhibitory concentrations (IC50) with a set of calculated molecular descriptors. nih.gov These descriptors quantify various physicochemical properties, including:
Electronic properties: Dipole moment, atomic charges, and HOMO/LUMO energies (often calculated using DFT).
Steric properties: Molecular volume, surface area, and specific shape indices.
Hydrophobic properties: The logarithm of the partition coefficient (logP).
Topological properties: Descriptors that describe molecular connectivity and branching.
The resulting QSAR model, often expressed as a linear or non-linear equation, can then be used to predict the activity of new, unsynthesized derivatives. jmaterenvironsci.com This predictive power allows computational chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby streamlining the drug discovery process. nih.gov
Table 4: Common Descriptors Used in QSAR Modeling for Kinase Inhibitors
| Descriptor Class | Examples | Information Provided |
| Electronic | HOMO/LUMO Energy, Dipole Moment | Describes ability to participate in electronic interactions |
| Steric | Molar Refractivity, Molecular Weight | Describes the size and shape of the molecule |
| Hydrophobicity | LogP, Polar Surface Area (PSA) | Describes solubility and membrane permeability |
| Topological | Wiener Index, Kier & Hall Indices | Describes molecular connectivity and branching |
Safety, Handling, and Regulatory Considerations in Research
Laboratory Safety Protocols for Researchers
Proper handling and storage of 3-Ethynylaniline (B136080) hydrochloride are paramount for laboratory safety. Researchers must employ a combination of engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize exposure. nih.govstonybrook.edu
Engineering Controls and Handling:
Ventilation: All work with 3-Ethynylaniline hydrochloride should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of vapors, mists, or dust. echemi.comapolloscientific.co.uk
Ignition Sources: The compound is a flammable liquid and vapor. scbt.comsigmaaldrich.com All sources of ignition, including heat, sparks, and open flames, must be eliminated from the work area. echemi.comscbt.com Non-sparking tools and explosion-proof equipment should be utilized. echemi.com
Handling Procedures: Researchers should avoid all personal contact, including inhalation and contact with skin and eyes. apolloscientific.co.ukscbt.com Dust formation should be minimized during handling. echemi.comapolloscientific.co.uk It is crucial to prevent concentration in hollows and sumps and to avoid entering confined spaces until the atmosphere has been checked. apolloscientific.co.uk
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential when working with this compound. pogo.ca The following table outlines the recommended PPE.
| Body Part | Protection | Standards/Specifications |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. nih.govechemi.com | Must conform to EN 166 (EU) or NIOSH (US) standards. echemi.com |
| Skin | Chemical-impermeable and fire/flame-resistant clothing, including gloves, overalls, and a PVC apron. echemi.comscbt.com | Gloves must satisfy EU Directive 89/686/EEC and the EN 374 standard. echemi.com For prolonged contact, a glove with protection class 5 or higher is recommended. scbt.com |
| Respiratory | A fit-tested NIOSH-certified N95, N100, or a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)). nih.govechemi.comsigmaaldrich.com | Use should be in accordance with a respiratory protection program like the one outlined in CSA Standard Z94.4-18. nih.gov |
Storage and Spills:
Storage: Containers of this compound should be kept tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents. echemi.comscbt.com The recommended storage temperature is between 2-8°C. sigmaaldrich.com
Spill Management: In case of a spill, all ignition sources must be removed, and the area should be evacuated. echemi.comscbt.com For minor spills, use dry clean-up procedures to avoid generating dust. apolloscientific.co.uk For major spills, personnel should move upwind and alert emergency services. scbt.com Spilled material should be collected in a clean, dry, sealable, and labeled container for disposal. apolloscientific.co.uk
Impurity Profiling and Control in Pharmaceutical Synthesis
This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. As such, controlling impurities is a crucial aspect of the manufacturing process to ensure the safety and efficacy of the final drug product.
Genotoxic impurities are compounds that can damage genetic material (DNA) and potentially cause mutations or cancer, even at very low levels. rroij.com Aromatic amines, the class to which 3-ethynylaniline belongs, are often considered structurally alerting for genotoxicity. researchgate.netcapes.gov.br Therefore, a thorough assessment for potential genotoxic impurities (PGIs) is required during pharmaceutical development.
The evaluation process for genotoxicity typically begins with an in silico analysis, comparing the structures of starting materials, intermediates (like 3-ethynylaniline), and by-products against known structural alerts for genotoxicity using (Q)SAR software. triphasepharmasolutions.com If a structural alert is identified, further testing, such as a bacterial reverse mutation assay (Ames test), may be necessary to confirm genotoxic potential. researchgate.net
Impurities are often classified based on their genotoxic potential to guide control strategies. rroij.comsciencescholar.us
| Class | Definition | Proposed Action for Control |
| Class 1 | Known carcinogens with significant genotoxicity risk. | Control at or below compound-specific acceptable limits. rroij.com |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). rroij.comsciencescholar.us |
| Class 3 | Compounds with a structural alert unrelated to the drug's structure and no genotoxicity data. | Control at or below the TTC or conduct further studies. rroij.comsciencescholar.us |
| Class 4 | Compounds with structural alerts that are also present in the main drug substance, which has tested negative for genotoxicity. | Treated as a non-genotoxic impurity. rroij.comsciencescholar.us |
| Class 5 | No structural alerts and sufficient data indicating a lack of genotoxicity. | Treated as a non-genotoxic impurity. rroij.com |
Any residues of reagents or intermediates confirmed to be DNA-reactive are categorized as genotoxic impurities (GTIs). triphasepharmasolutions.com
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for the control of impurities in new drug substances and products. amsbiopharma.com The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances produced by chemical synthesis. gally.chich.org
Impurities are classified into three main categories:
Organic Impurities: These can arise during the manufacturing process or storage and include starting materials, by-products, intermediates, and degradation products. gally.chich.org
Inorganic Impurities: These may derive from the manufacturing process and include reagents, catalysts, and heavy metals. gally.chich.org
Residual Solvents: These are organic or inorganic liquids used during synthesis. gally.ch
The ICH guidelines set thresholds for the reporting, identification, and qualification of impurities. amsbiopharma.comgally.ch
| Threshold | Description | General Limit (for max. daily dose ≤ 2g/day) |
| Reporting | The level at which an impurity must be reported in a regulatory submission. amsbiopharma.com | ≥ 0.05% |
| Identification | The level above which an impurity's structure must be determined. amsbiopharma.comich.org | > 0.10% |
| Qualification | The level at which an impurity must be assessed for its biological safety. amsbiopharma.comich.org | > 0.15% |
Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies. ich.org For genotoxic impurities, which pose a higher risk, the Threshold of Toxicological Concern (TTC) concept is applied, often leading to much lower acceptable limits. sciencescholar.us
Waste Disposal and Environmental Considerations in Research
Proper disposal of waste containing this compound is essential to prevent environmental contamination and ensure compliance with local, state, and federal regulations. scbt.com
Waste Disposal:
This material and its container must be disposed of as hazardous waste. scbt.com
Contaminated solvents and unused product should be collected in suitable, closed, and labeled containers for disposal by a licensed chemical waste management company. echemi.comunodc.org
Disposal in the sewer system is generally not appropriate. unodc.org Minor residues in highly diluted aqueous solutions may be permissible in some jurisdictions after neutralization (pH 5 to 11.5), but this requires careful consideration of local regulations. su.se
Incineration at high temperatures is a preferred method for the disposal of many organic chemical wastes. unodc.orgwho.int
Environmental Considerations: Aniline (B41778) and its derivatives are recognized as environmental pollutants due to their potential toxicity to aquatic life. researchgate.netnih.gov
Aquatic Toxicity: Aniline is known to be highly toxic to aquatic organisms. Discharges into the environment must be avoided, and measures should be taken to prevent the chemical from entering drains or waterways. echemi.com
Persistence and Degradation: Aniline can adsorb to organic matter in soil and water, which may affect its mobility and persistence. While it can be degraded in the atmosphere and is subject to biodegradation, its persistence can be extended in aquatic environments through adsorption to colloidal particles.
General Impact: Aromatic amines can pose significant risks to aquatic ecosystems. mdpi.com The production and use of these compounds necessitate careful waste management to prevent the contamination of water and soil. mdpi.com
Future Directions and Emerging Research Areas
Novel Synthetic Applications and Reaction Development
The inherent reactivity of 3-ethynylaniline (B136080) hydrochloride makes it a valuable precursor in a variety of organic transformations. Research is ongoing to expand its synthetic utility beyond its current, more established roles. The ethynyl (B1212043) group readily participates in fundamental reactions such as Sonogashira couplings and Huisgen cycloadditions ("click chemistry"), while the aniline (B41778) moiety allows for nucleophilic substitutions and amide bond formations.
Future work is directed towards the development of novel catalytic systems that can functionalize the molecule with greater efficiency and selectivity. This includes exploring new metal catalysts for cross-coupling reactions and developing stereoselective methods for creating chiral derivatives. Researchers are also investigating its use in multicomponent reactions, aiming to construct complex molecular scaffolds in a single, efficient step.
Recent studies have demonstrated the use of 3-ethynylaniline in the synthesis of a range of heterocyclic compounds and complex molecules. For instance, it has been used as a key starting material for preparing novel epoxide derivatives through reactions like oximation, acetylation, and epoxidation via the Darzens reaction. researchgate.net Furthermore, it serves as a reagent in the preparation of various benzoxazine (B1645224) monomers and substituted 1,2,4-oxadiazoles. sigmaaldrich.com
Table 1: Examples of Novel Synthetic Applications
| Product Synthesized | Synthetic Method/Reaction Type | Reference |
| Epoxide derivatives | Oximation, acetylation, Darzens reaction | researchgate.net |
| Benzoxazine monomers | Condensation reactions | sigmaaldrich.com |
| Substituted 1,2,4-oxadiazoles | Multi-step synthesis | sigmaaldrich.com |
| Succin(m-ethynyl)dianilide | Amide coupling | sigmaaldrich.com |
| Sebaco(m-ethynyl)dianilide | Amide coupling | sigmaaldrich.com |
These examples underscore the compound's versatility and the continuing effort to apply it in the creation of diverse and functionally complex organic molecules.
Advanced Material Science Applications
The unique electronic and structural properties of 3-ethynylaniline hydrochloride make it an attractive monomer for the synthesis of advanced polymers and materials. guidechem.comchemimpex.com The rigid ethynyl group can impart desirable thermal and mechanical properties to polymer backbones, while the aniline group provides a site for further functionalization or polymerization.
Emerging research in material science is focused on several key areas:
Conducting Polymers: The conjugated system of poly(aniline) derivatives is well-known for its electrical conductivity. Incorporating the ethynyl group into the polymer structure is being explored as a strategy to modulate these electronic properties for applications in organic electronics, such as organic semiconductors for flexible displays and sensors. chemimpex.com
High-Performance Coatings and Adhesives: Polymers derived from 3-ethynylaniline are being investigated for use in advanced coatings and adhesives that require high thermal stability and mechanical strength. guidechem.com
Nanomaterials: The "click chemistry" reactivity of the terminal alkyne is being harnessed to functionalize nanomaterials like cellulose (B213188), creating novel hybrid materials with tailored properties. Research into diacetylene-containing polymers derived from 3-ethynylaniline points towards materials with interesting optical and electronic characteristics.
Table 2: Research Focus in Material Science
| Application Area | Material Type | Potential Properties | Reference |
| Organic Electronics | Organic semiconductors, Photonic devices | Enhanced conductivity, Tunable electronic properties | chemimpex.com |
| Advanced Polymers | Benzoxazine resins, Diacetylene-containing polymers | High thermal stability, Enhanced durability | guidechem.com |
| Specialty Chemicals | Dyes and Pigments | Color vibrancy and stability | chemimpex.com |
The development of these advanced materials could lead to innovations in aerospace, electronics, and other high-technology sectors.
Expansion in Medicinal Chemistry and Drug Discovery
In medicinal chemistry, this compound is a well-established and critical intermediate, most notably in the synthesis of tyrosine kinase inhibitors used in cancer therapy, such as erlotinib (B232). veeprho.com The anilino-quinazoline core, often constructed using this compound, is a privileged scaffold in kinase inhibitor design.
The future of 3-ethynylaniline in drug discovery lies in its use as a building block for a wider range of therapeutic agents. Researchers are actively exploring its incorporation into novel molecular frameworks to target different biological pathways. guidechem.com
Current and emerging research directions include:
Novel Kinase Inhibitors: While its role in EGFR inhibitors is known, its derivatives are being used to synthesize and screen new families of 4-anilinoquinazolines for cytotoxic activity against various cancer cell lines.
Therapeutics for Neurological Disorders: The compound is being investigated as an intermediate for drugs targeting neurological diseases. guidechem.com
Antimicrobial and Anti-inflammatory Agents: The synthesis of novel 1,2,4-oxadiazole (B8745197) derivatives containing the 3-ethynylphenyl moiety has been shown to yield compounds with potential analgesic and anti-inflammatory activities.
The ability to easily modify the ethynyl and amino groups allows for the creation of large libraries of related compounds for high-throughput screening, accelerating the discovery of new drug candidates. The development of new synthetic routes using 3-ethynylaniline will likely expand the accessible chemical space for drug discovery programs.
Development of Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in the chemical industry. ijpsjournal.commdpi.com Future research on this compound will likely focus on developing more sustainable synthetic and application methodologies.
Key areas for the application of green chemistry principles include:
Greener Synthetic Routes: Traditional syntheses of 3-ethynylaniline often involve multi-step processes with potentially hazardous reagents. A Chinese patent describes a green synthesis method for 3-aminophenylacetylene (3-ethynylaniline), highlighting a move towards more environmentally benign processes in the production of this key intermediate. google.com Future research will likely focus on catalytic methods that minimize waste, use safer solvents (such as water or supercritical CO2), and are more energy-efficient. mdpi.com
Atom Economy: Developing reactions that incorporate a maximum amount of the starting materials into the final product is a core principle of green chemistry. Future synthetic strategies involving 3-ethynylaniline will aim for higher atom economy, for example, through the use of addition reactions and catalytic cycles.
Use of Renewable Feedstocks: While currently derived from petrochemical sources, long-term research may explore pathways to synthesize aniline derivatives from renewable biomass, which would significantly improve the lifecycle sustainability of compounds like this compound.
By integrating green chemistry principles, the production and use of this compound can become more sustainable, reducing its environmental impact while continuing to enable innovations in science and technology.
Q & A
Q. What are the common synthetic routes for 3-ethynylaniline hydrochloride in pharmaceutical intermediates?
- Methodological Answer: this compound is synthesized via coupling reactions with chlorinated quinazoline derivatives. For example, in the synthesis of icotinib and erlotinib, 3-ethynylaniline reacts with 4-chloroquinazoline intermediates (e.g., compound 54 or 17 ) in isopropyl alcohol under reflux, followed by hydrochloric acid treatment to yield the hydrochloride salt . Key steps include nitration, reduction, and POCl3-mediated chlorination of precursors .
Q. How is this compound utilized as a building block in drug discovery?
- Methodological Answer: The compound serves as a critical intermediate in kinase inhibitor synthesis. Its ethynyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) for constructing targeted molecules like solithromycin, an antibiotic . It also forms the anilinoquinazoline core in EGFR inhibitors (e.g., erlotinib), where its planar structure enhances binding to kinase domains .
Q. What structural features distinguish this compound from similar aniline derivatives?
- Methodological Answer: The compound features a meta-position ethynyl group (-C≡CH) and a protonated amine (-NH3+Cl⁻). This structure enhances reactivity in cross-coupling reactions and stabilizes intermediates via resonance with the aromatic ring. The hydrochloride salt improves solubility in polar solvents, critical for aqueous-phase reactions .
Q. What are the typical reaction conditions for this compound in multi-step syntheses?
- Methodological Answer: Reactions often require anhydrous conditions (e.g., DMF, CHCl3) and catalysts like triethylamine. For example, in ABCG2/VEGFR2 inhibitor synthesis, it reacts with azide-functionalized intermediates under nitrogen atmosphere, monitored by TLC, with purification via column chromatography .
Q. How should this compound be handled to ensure stability?
- Methodological Answer: Store at room temperature in airtight containers under inert gas (N2/Ar) to prevent hygroscopic degradation. Use anhydrous sodium sulfate during workup to remove trace moisture, as water can hydrolyze the ethynyl group or protonate freebase forms .
Advanced Research Questions
Q. How can coupling reaction yields with this compound be optimized in quinazoline-based syntheses?
- Methodological Answer: Optimize solvent polarity (e.g., isopropyl alcohol vs. DMF) and temperature (reflux vs. 40°C). Catalytic Pd/Cu systems improve azide-alkyne cycloaddition efficiency. For example, solithromycin synthesis achieved 78% yield using Cu(I) catalysis in ethanol/water . Monitor by LC-MS to identify side products like dimerized ethynyl species .
Q. What role does the 3-ethynylaniline moiety play in EGFR inhibitor binding and selectivity?
- Methodological Answer: Molecular docking studies show the ethynyl group stabilizes π-π interactions with EGFR's hydrophobic pocket (binding energy ≈ -9.97 kcal/mol). Removal of this group (e.g., in K2-series conjugates) reduces dark toxicity but retains binding affinity, suggesting its role in cellular uptake rather than target engagement .
Q. What analytical challenges arise when characterizing this compound in complex reaction mixtures?
- Methodological Answer: Byproducts like acetylated amines or ethynyl dimers require advanced separation techniques (HPLC with C18 columns, 0.1% TFA modifier). NMR (1H/13C) and HRMS confirm regioselectivity in quinazoline coupling. FT-IR identifies residual moisture or unreacted POCl3 in intermediates .
Q. How can contradictory data on this compound's biological activity be resolved?
- Methodological Answer: Discrepancies in cytotoxicity (e.g., dark vs. photoinduced toxicity in erlotinib conjugates) arise from off-target effects. Use isogenic cell lines (e.g., EGFR-overexpressing vs. wild-type) and siRNA knockdowns to isolate mechanism-specific activity. Dose-response assays (IC50) under controlled oxygen levels clarify redox-mediated effects .
Q. What strategies leverage this compound in designing targeted biological probes?
- Methodological Answer:
Conjugate the ethynyl group to azide-tagged fluorophores (e.g., BODIPY) via click chemistry for live-cell imaging. In solithromycin analogs, the aniline nitrogen is functionalized with polyethylene glycol (PEG) linkers to enhance solubility and tumor penetration. Validate probe specificity using competitive binding assays with unmodified erlotinib .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
